6alpha-Bromobetamethasone dipropionate

Übersicht

Beschreibung

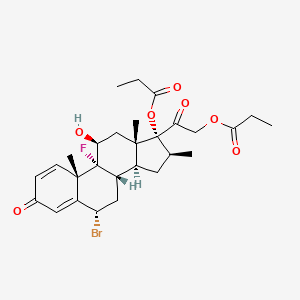

6alpha-Bromobetamethasone dipropionate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone dipropionate, modified with a bromine atom at the 6alpha position. This compound is primarily used in topical formulations to treat various inflammatory skin conditions such as eczema, psoriasis, and dermatitis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Bromobetamethasone dipropionate typically involves the bromination of betamethasone dipropionate. The reaction is carried out under controlled conditions to ensure selective bromination at the 6alpha position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the reaction progress and to verify the chemical structure of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 6alpha-Bromobetamethasone dipropionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding betamethasone dipropionate.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of betamethasone dipropionate.

Substitution: Formation of hydroxyl or amino derivatives.

Wissenschaftliche Forschungsanwendungen

Medical Applications

Topical Treatments:

6alpha-Bromobetamethasone dipropionate is predominantly used in topical formulations for treating inflammatory skin conditions such as:

- Eczema

- Psoriasis

- Dermatitis

These conditions benefit from the compound's ability to reduce inflammation and suppress immune responses at the site of application. The compound's high anti-inflammatory action is coupled with low systemic glucocorticoid activity, minimizing potential side effects when applied topically.

Pharmacological Studies:

Research has demonstrated that this compound effectively inhibits neutrophil apoptosis and reduces the activity of inflammatory transcription factors like NF-kappa B. This mechanism leads to decreased production of pro-inflammatory mediators, making it a valuable agent in managing various inflammatory disorders.

Scientific Research Applications

Analytical Chemistry:

In analytical chemistry, this compound serves as a reference standard for developing and validating chromatographic methods. Its unique properties allow researchers to establish accurate detection and quantification techniques for glucocorticoids in various samples.

Biological Studies:

The compound is employed in biological research to investigate the effects of glucocorticoids on cellular processes, including gene expression modulation. Studies have focused on the impact of this compound on signaling pathways related to inflammation and immune response, contributing to a deeper understanding of glucocorticoid biology.

Preclinical and Clinical Trials:

this compound has been involved in preclinical and clinical studies assessing its efficacy and safety profile compared to other corticosteroids. For instance, it has shown superior anti-inflammatory potency in animal models compared to beclomethasone dipropionate, indicating its potential for more effective therapeutic applications .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound in clinical settings:

- Cotton Pellet Granuloma Assay: In a study involving Sprague-Dawley rats, the compound demonstrated up to 46.4% inhibition of granuloma formation at low dosages (0.1 mg/rat). This significant reduction indicates its strong anti-inflammatory properties compared to beclomethasone dipropionate, which was inactive at similar doses .

- Clinical Evaluations: Clinical trials have reported positive outcomes in patients with chronic inflammatory skin diseases when treated with formulations containing this compound, showcasing improved symptoms and reduced flare-ups compared to control treatments .

Wirkmechanismus

6alpha-Bromobetamethasone dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of specific genes involved in inflammatory and immune responses. The compound inhibits the synthesis of pro-inflammatory cytokines and enzymes such as phospholipase A2, thereby reducing inflammation and immune activity .

Vergleich Mit ähnlichen Verbindungen

Betamethasone dipropionate: The parent compound without the bromine modification.

Dexamethasone: Another potent glucocorticoid with similar anti-inflammatory properties.

Hydrocortisone: A less potent glucocorticoid used for milder inflammatory conditions.

Uniqueness: 6alpha-Bromobetamethasone dipropionate is unique due to the presence of the bromine atom at the 6alpha position, which enhances its potency and specificity compared to its parent compound, betamethasone dipropionate. This modification allows for more targeted therapeutic effects with potentially fewer side effects .

Biologische Aktivität

6alpha-Bromobetamethasone dipropionate is a synthetic corticosteroid derived from betamethasone, known for its potent anti-inflammatory and immunosuppressive properties. This compound has garnered attention in pharmacological research due to its potential applications in treating various inflammatory conditions. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 517.49 g/mol. The bromine atom at the 6-alpha position enhances its anti-inflammatory efficacy while potentially reducing systemic side effects compared to other corticosteroids.

Corticosteroids exert their effects by binding to glucocorticoid receptors, leading to the modulation of gene expression associated with inflammation. The addition of bromine in this compound enhances its binding affinity and potency, making it effective at lower dosages.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In a comparative study using the cotton pellet granuloma assay, this compound demonstrated up to 46.4% inhibition of granuloma formation at a dosage of 0.1 mg/rat , while beclomethasone dipropionate showed no activity at this dosage. The results are summarized in Table 1 below:

| Compound | Dosage (mg/rat) | Granuloma Inhibition (%) |

|---|---|---|

| This compound | 0.1 | 46.4 |

| Beclomethasone Dipropionate | 0.1 | 0 |

| This compound | 1 | (not specified) |

| Beclomethasone Dipropionate | 1 | (not specified) |

This data suggests that this compound is significantly more effective than traditional corticosteroids at lower doses, which may reduce the risk of side effects associated with higher dosages.

Glucocorticoid Activity

In addition to its anti-inflammatory properties, it is crucial to assess the glucocorticoid activity of this compound. Studies have shown that even at high doses (up to 100 times the effective anti-inflammatory dosage), there were no significant effects on the weights of the adrenal and thymus glands, indicating a lower risk of systemic side effects compared to other glucocorticoids.

Case Studies

A notable case study involved a patient with severe psoriasis treated with a formulation containing this compound. The treatment resulted in significant improvement in skin lesions after eight weeks, demonstrating its efficacy in managing chronic inflammatory skin conditions.

Patient Case Summary:

- Age: 38-year-old male

- Condition: Plaque psoriasis

- Initial Treatment Date: January 21, 2022

- Outcome: Significant reduction in lesion severity after eight weeks of treatment with a topical formulation containing this compound.

Safety and Toxicity

While the compound shows promising biological activity, safety profiles must be considered. According to toxicity data from PubChem, there are no specific biological exposure limits noted for this compound . However, as with all corticosteroids, potential side effects may include local skin reactions and systemic effects if absorbed in significant amounts.

Eigenschaften

CAS-Nummer |

1186048-34-9 |

|---|---|

Molekularformel |

C28H36BrFO7 |

Molekulargewicht |

583.5 g/mol |

IUPAC-Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-6-bromo-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

InChI |

InChI=1S/C28H36BrFO7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20?,21-,25-,26-,27-,28-/m0/s1 |

InChI-Schlüssel |

IWDYBQRUEBZMDR-QTSRRJNPSA-N |

SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Br)F)O)C)C)OC(=O)CC |

Isomerische SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CC(C4=CC(=O)C=C[C@@]43C)Br)F)O)C)C)OC(=O)CC |

Kanonische SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Br)F)O)C)C)OC(=O)CC |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

6-Bromo-9-fluoro-11β-hydroxy-16β-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl Dipropanoate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.